Palladium(II) acetylacetonate

Description

Chemical Structure and Synthesis

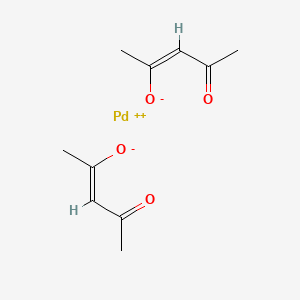

Palladium(II) acetylacetonate (Pd(acac)₂, CAS 14024-61-4) is a coordination compound with the formula Pd(C₅H₇O₂)₂ and a molecular weight of 304.64 g/mol. Its structure is square planar, with two acetylacetonate (acac) ligands chelating the Pd²⁺ center via oxygen atoms. The stability of Pd(acac)₂ arises from conjugated π-bonds within the chelate ring, reinforcing Pd–O coordination bonds .

Pd(acac)₂ is synthesized by reacting PdCl₂ with acetylacetone in a basic aqueous solution, achieving yields exceeding 90% after ethanol recrystallization . This method is scalable and widely adopted in industrial and research settings.

Properties

IUPAC Name |

(Z)-4-oxopent-2-en-2-olate;palladium(2+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H8O2.Pd/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3-; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKDRQYIYVJVOPF-FDGPNNRMSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Pd+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Pd+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4Pd | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14024-61-4 | |

| Record name | Palladium bis(acetoacetonate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014024614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palladium, bis(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (SP-4-1)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Palladium (II) di(4-oxopent-2-en-2-oate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.404 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Palladium(II) acetylacetonate can be synthesized by reacting palladium(II) chloride with acetylacetone in the presence of a base. The reaction typically involves dissolving palladium(II) chloride in a suitable solvent, such as ethanol, and then adding acetylacetone and a base like sodium acetate. The mixture is stirred and heated to facilitate the formation of the complex, which precipitates out of the solution .

Industrial Production Methods: In industrial settings, the production of this compound often involves similar methods but on a larger scale. The process may include additional purification steps, such as recrystallization, to ensure the high purity of the final product .

Chemical Reactions Analysis

Cross-Coupling Reactions

[Pd(acac)₂] is a precursor for catalytic systems in Suzuki-Miyaura coupling. For example, mesoionic carbene (MIC) complexes derived from [Pd(acac)₂] and triazolium salts exhibit high activity in coupling aryl halides with phenylboronic acid .

Example :

-

Catalyst : [Pd(acac)₂] + MIC ligand (e.g., 1,3,5-trimethyl-1,2,3-triazol-5-ylidene)

-

Reaction : Aryl bromide + phenylboronic acid → biaryl compound

Polymerization and Oligomerization

[Pd(acac)₂] catalyzes polymerizations (e.g., ethylene to 1,3-butadiene) and oligomerizations. It is also used in vinylization reactions, such as benzene with vinyl acetate to form 2-phenylvinyl acetate .

Oxidation and Hydrogenation

The compound is effective in oxidation reactions (e.g., ketone production from alkenes) and hydrogenation processes .

Ligand Substitution Reactions

[Pd(acac)₂] undergoes ligand exchange with various groups, forming complexes with tailored reactivity:

| Reaction Type | Reagents | Product |

|---|---|---|

| MIC Ligand Substitution | Triazolium iodides (e.g., [HL1]I) | Pd(MIC)(acac) complexes |

| Phosphine Coordination | Triphenylphosphine (PPh₃) | Pd(acac)₂(PPh₃) |

| Amine Coordination | Triphenylamine (NPh₃) | Pd(acac)₂(NPh₃) |

Mechanism : Acetylacetonate ligands are displaced by stronger-field ligands (e.g., MICs, phosphines) under specific conditions (e.g., elevated temperatures) .

Sublimation and Deposition

[Pd(acac)₂] sublimes between 100–160°C under inert atmospheres (e.g., helium) without decomposition. It decomposes above 190°C, releasing palladium metal nanoparticles when reduced in hydrogen .

Key Parameters :

Decomposition

Heating [Pd(acac)₂] above 190°C initiates decomposition, forming palladium metal and volatile organic byproducts .

Solubility and Coordination

The compound is insoluble in water but soluble in organic solvents like benzene. Its coordination flexibility allows stabilization of palladium in diverse environments, from catalytic systems to nanoparticle precursors .

Scientific Research Applications

Catalytic Applications

1.1 Organic Synthesis

Pd(acac)₂ serves as an effective catalyst in numerous organic reactions, including:

- Hydrogenation : Pd(acac)₂ facilitates the hydrogenation of alkenes and alkynes, converting them into saturated hydrocarbons. This process is crucial in the pharmaceutical industry for synthesizing various drugs .

- Cross-Coupling Reactions : It is particularly noted for its role in cross-coupling reactions such as the Suzuki-Miyaura reaction, where it couples aryl halides with boronic acids to form biaryl compounds. Studies show that Pd(acac)₂ can be used effectively with mesoionic carbenes to enhance catalytic efficiency in these reactions .

- Oxo-Synthesis : The compound is also utilized in oxo-synthesis processes, producing important intermediates like allyl alcohol from propylene .

1.2 Polymerization Processes

Pd(acac)₂ has been employed as a catalyst in polymerization reactions, including:

- Homogeneous Polymerizations : Its solubility in non-polar solvents allows for effective catalysis in the polymerization of aliphatic hydrocarbons, leading to the production of various polymers used in plastics and coatings .

- Vinylization of Aromatics : The compound is used to vinylate aromatic compounds, providing pathways for creating complex polymer structures .

Materials Science

2.1 Nanostructure Fabrication

Palladium(II) acetylacetonate plays a significant role in the synthesis of carbon nanostructures through methods such as chemical vapor deposition (CVD). Research conducted at the Leibniz Institute demonstrated its effectiveness in forming various carbon nanostructures, which are critical for applications in nanotechnology and electronics .

2.2 Fuel Cells

In fuel cell technology, Pd(acac)₂ is investigated for its potential as a catalyst in membrane electrode assemblies (MEAs). Its ability to enhance electrochemical reactions improves the efficiency of proton exchange membrane fuel cells (PEMFCs), making it a candidate for clean energy applications .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which palladium(II) acetylacetonate exerts its effects involves the coordination of the palladium center with various substrates. This coordination facilitates the activation of chemical bonds, leading to the desired chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates .

Comparison with Similar Compounds

Comparison with Similar Metal Acetylacetonates

Catalytic Performance

Pd(acac)₂ vs. Pt(acac)₂

- CO₂ Hydrogenation: Pd(acac)₂, when combined with vanadium oxy acetylacetonate, achieves 85% selectivity for formic acid at 100°C . Pt(acac)₂ is less active in this reaction but excels in methanol electrooxidation .

- Amination Reactions: Pd(acac)₂ complexes with mesoionic carbenes show turnover numbers (TON) >1,000 in Buchwald–Hartwig amination, outperforming Pt analogs .

Pd(acac)₂ vs. Ni(acac)₂

- Telomerization : Pd(acac)₂-phosphine complexes achieve 95% conversion in 1,3-diene telomerization with diethylamine, whereas Ni(acac)₂ requires higher temperatures and exhibits lower regioselectivity .

- Nanoparticle Synthesis: Pd(acac)₂ enables precise size control (5–10 nm) via seed-mediated growth , while Ni(acac)₂ forms larger particles (20–50 nm) in solvothermal processes .

Research Findings and Industrial Relevance

- Superior Catalytic Systems : Pd(acac)₂/boron trifluoride etherate catalysts achieve 90% yield in hydroamination of vinylarenes, surpassing PdCl₂-based systems .

- Green Synthesis : Microwave-assisted synthesis of Pd(acac)₂ complexes reduces energy consumption by 70% compared to traditional reflux methods .

- Nanotechnology: Pd(acac)₂-derived nanoparticles enhance sensitivity in WO₃ nanowire-based gas sensors, detecting n-butanol at ppm levels .

Biological Activity

Palladium(II) acetylacetonate (Pd(acac)₂) is a coordination compound that has garnered attention in various fields, including catalysis and medicinal chemistry. This article explores its biological activity, emphasizing its mechanisms, effects on cellular systems, and relevant case studies.

Overview of this compound

This compound is a palladium complex with acetylacetonate ligands, commonly used as a catalyst in organic reactions. Its unique electronic properties and ability to form stable complexes make it a valuable compound in both synthetic chemistry and biological applications.

Mechanisms of Biological Activity

The biological activity of Pd(acac)₂ can be attributed to several mechanisms:

- Catalytic Activity : Pd(acac)₂ acts as a catalyst in various biochemical reactions, including those involving oxidative stress and inflammation. Its ability to facilitate electron transfer processes is crucial in these contexts .

- Cellular Uptake and Distribution : Studies have shown that palladium complexes can enter cells through passive diffusion or active transport mechanisms. Once inside, they may interact with cellular components, leading to various biological effects .

- Interaction with Biomolecules : Palladium complexes can bind to proteins and nucleic acids, potentially altering their structure and function. This interaction can lead to changes in enzyme activity or gene expression .

Case Study 1: Anticancer Activity

Research has indicated that Pd(acac)₂ exhibits significant anticancer properties. In vitro studies demonstrated its ability to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). The compound's mechanism involves the activation of stress response pathways that lead to cell death .

| Study | Cell Line | Concentration | Effect |

|---|---|---|---|

| A | HeLa | 50 µM | Induction of apoptosis |

| B | MCF-7 | 25 µM | Inhibition of cell proliferation |

| C | A549 | 100 µM | Increased ROS production |

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of Pd(acac)₂ against neurotoxic agents like formaldehyde. The compound was shown to mitigate oxidative stress in neuronal cells, suggesting potential therapeutic applications for neurodegenerative diseases .

| Parameter | Control Group | Pd(acac)₂ Treated Group |

|---|---|---|

| Cell Viability (%) | 70 ± 5% | 90 ± 3% |

| ROS Levels (µM) | 15 ± 2 | 5 ± 1 |

Toxicological Considerations

While Pd(acac)₂ shows promising biological activities, its toxicity profile must be carefully evaluated. Studies indicate potential cytotoxic effects at high concentrations, particularly in non-cancerous cell lines. The balance between therapeutic efficacy and toxicity remains a critical area for further research .

Q & A

Q. What are the established synthesis protocols for Palladium(II) acetylacetonate, and how is its purity validated?

this compound is typically synthesized via ligand substitution reactions, where Pd(II) salts react with acetylacetone (Hacac) in alkaline conditions. A patented method involves refluxing palladium nitrate with acetylacetone in ethanol, followed by crystallization . Characterization requires a multi-technique approach:

Q. How is this compound utilized as a precursor in homogeneous catalysis?

Pd(acac)₂ serves as a versatile catalyst precursor in cross-coupling reactions (e.g., Heck, Suzuki-Miyaura) due to its solubility in organic solvents. For example, in the Heck reaction, Pd(acac)₂ is reduced in situ to active Pd(0) species, enabling C–C bond formation . Methodologically:

- Optimize ligand-to-metal ratios to prevent Pd aggregation.

- Monitor reaction progress via GC-MS or HPLC to detect intermediates.

- Compare turnover numbers (TONs) with Pd(OAc)₂ or PdCl₂ to assess efficiency .

Q. What safety protocols are critical when handling this compound?

Pd(acac)₂ is classified as an eye irritant (H319). Key precautions include:

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact .

- Store under inert gas (e.g., argon) to prevent oxidation .

- Dispose of waste via heavy-metal recovery protocols to mitigate environmental hazards .

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic activity data for Pd(acac)₂ across different solvent systems?

Discrepancies in catalytic performance often arise from solvent coordination effects. For instance, in polar aprotic solvents (DMF, DMSO), Pd(acac)₂ may form stable adducts, reducing reactivity. To address this:

Q. What advanced techniques elucidate the thermal decomposition pathways of Pd(acac)₂ in CVD/ALD processes?

In chemical vapor deposition (CVD), Pd(acac)₂ decomposes at 200–300°C to deposit Pd films. Methodological strategies include:

- Thermogravimetric analysis (TGA) paired with mass spectrometry to track volatile byproducts (e.g., CO, acetylacetone derivatives) .

- In situ XRD to monitor crystalline Pd nanoparticle formation during thermal breakdown .

- Adjust carrier gas composition (e.g., H₂/Ar mixtures) to control reduction kinetics and film morphology .

Q. How does Pd(acac)₂ compare to other Pd precursors in synthesizing bimetallic nanoparticles?

Pd(acac)₂ is preferred for alloy nanoparticle synthesis due to its controlled reduction kinetics. For example, in CuPd NPs:

- Co-reduce Pd(acac)₂ and Cu(acac)₂ with morpholine-borane in oleylamine at 80°C .

- Use TEM-EDS to confirm alloy homogeneity and XPS to analyze surface oxidation states.

- Benchmark catalytic performance (e.g., methanol oxidation) against monometallic Pd NPs .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.